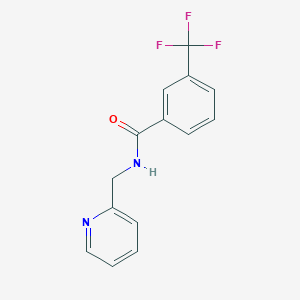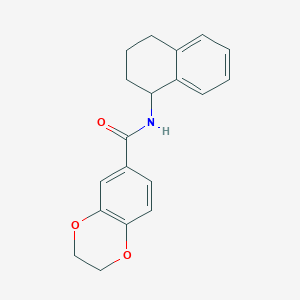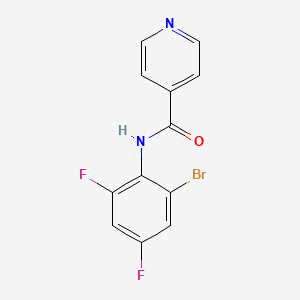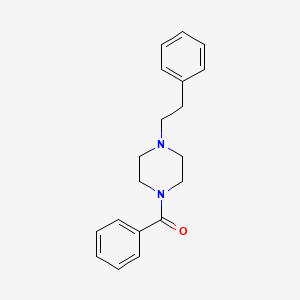![molecular formula C16H14ClF3N2O3S2 B4184707 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4184707.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine
説明
1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as CTB, is a compound that has been widely studied for its potential applications in scientific research. CTB belongs to the class of piperazine compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine is not fully understood, but it is believed to involve the binding of this compound to specific receptors on the surface of neurons. Once bound, this compound is taken up by the neuron and transported along the axon to the cell body. This transport mechanism is thought to be mediated by the microtubule network within the neuron.
Biochemical and physiological effects:
This compound has been found to have minimal toxicity and does not appear to have any significant effects on the biochemical or physiological processes of the body. However, it should be noted that the long-term effects of this compound exposure are not well understood, and further research is needed to fully evaluate its safety.
実験室実験の利点と制限
One of the main advantages of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine is its ability to selectively label specific populations of neurons, making it a valuable tool for studying neuronal connectivity. This compound is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not suitable for studying the dynamics of neuronal activity, as it is taken up by neurons at a relatively slow rate. Additionally, this compound is not suitable for studying the function of inhibitory neurons, as it is preferentially taken up by excitatory neurons.
将来の方向性
There are a number of potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine. One area of focus could be on developing new methods for delivering this compound to specific regions of the brain, such as through the use of viral vectors or nanoparticles. Another area of focus could be on using this compound in combination with other neuronal tracers to study the complex networks of the brain. Finally, there is also potential for using this compound as a therapeutic agent, either as a standalone treatment or in combination with other drugs. Overall, this compound represents a promising tool for studying the complex workings of the brain, and further research is needed to fully understand its potential applications.
科学的研究の応用
1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to possess a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been used as a neuronal tracer to study the connectivity of the brain. This compound can be injected into specific regions of the brain, and its uptake and transport can be visualized through various imaging techniques, including fluorescence microscopy and electron microscopy.
特性
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S2/c17-13-4-5-14(26-13)27(24,25)22-8-6-21(7-9-22)15(23)11-2-1-3-12(10-11)16(18,19)20/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGJIUQKAXVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)



![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)



![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
